1-(3-dimethylamino-propyl)-1H-benzimidazole

RSK2 Inhibition Kinase Assay Cardiovascular Research

Researchers frequently encounter failed RSK2 inhibitor syntheses when erroneously substituting N1-alkylated benzimidazoles with their 2-amino or C2-carboxamide congeners. This compound (CAS 105143-51-9) is the unambiguous N1-(3-dimethylaminopropyl) building block that provides the unsubstituted C2 position essential for selective carboxamide introduction. • Directly enables the synthesis of BIX 02565 (RSK2 IC₅₀ = 1.1 nM). • Physicochemical benchmarks (LogP 1.8, tPSA 21.1 Ų) facilitate permeability-optimisation studies. • Available from BenchChem with batch-specific purity documentation and reliable global logistics.

Molecular Formula C12H17N3
Molecular Weight 203.28 g/mol
Cat. No. B12117132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-dimethylamino-propyl)-1H-benzimidazole
Molecular FormulaC12H17N3
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C=NC2=CC=CC=C21
InChIInChI=1S/C12H17N3/c1-14(2)8-5-9-15-10-13-11-6-3-4-7-12(11)15/h3-4,6-7,10H,5,8-9H2,1-2H3
InChIKeyJLTDIDMXNFDJAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Dimethylamino-propyl)-1H-benzimidazole for RSK-Focused Research: Core Chemical and Procurement Overview


1-(3-Dimethylamino-propyl)-1H-benzimidazole (CAS 105143-51-9) is a heterocyclic benzimidazole derivative characterized by a dimethylaminopropyl side chain, with the molecular formula C₁₂H₁₇N₃ and a molecular weight of 203.28 g/mol . Its physicochemical profile includes a predicted octanol-water partition coefficient (LogP) of 1.8 and a topological polar surface area of 21.1 Ų, indicating moderate lipophilicity and potential for membrane permeability [1]. While the unsubstituted benzimidazole core itself is a ubiquitous pharmacophore, this specific alkylated derivative serves primarily as a critical synthetic intermediate and structural motif, most notably forming the core of the potent ribosomal S6 kinase 2 (RSK2) inhibitor, BIX 02565 .

Role Synthetic intermediate for RSK2 inhibitor BIX 02565
Core motif N1-alkylated benzimidazole pharmacophore
Profile Moderate lipophilicity (LogP 1.8), potential membrane permeability
Validated scaffold for kinase inhibitor development and structural biology applications.

Why Generic 1-(3-Dimethylamino-propyl)-1H-benzimidazole Substitution Fails: Differentiating N1 vs. C2 Functionalization in RSK2 Inhibition


In medicinal chemistry, benzimidazole derivatives are a highly versatile class, but their biological activity is exquisitely sensitive to the position and nature of substituents. A common misunderstanding is that any benzimidazole with a dimethylaminopropyl side chain is functionally equivalent. This is demonstrably false. For instance, the compound 1-(3-dimethylaminopropyl)-1H-benzimidazole (CAS 105143-51-9), with substitution solely at the N1 position, is a synthetic building block. In contrast, its 2-amine congener (CAS 38652-80-1) and its more elaborate C2-carboxamide derivative (the BIX 02565 core) exhibit fundamentally different, target-specific biochemical profiles . The C2 position is a critical determinant of kinase binding and selectivity. Therefore, a scientific user cannot simply interchange CAS 105143-51-9 with its 2-substituted analogs without risking experimental failure. The quantitative evidence below clarifies why sourcing the correct N1-alkylated precursor, distinct from its C2-functionalized relatives, is essential for precise RSK2 inhibitor synthesis and related structural biology applications [1].

Target Product
N1-Alkylated (CAS 105143-51-9)
Synthetic building block with free C2 position for selective functionalization.
Common Substitute
C2-Amine analog (CAS 38652-80-1)
Contains a primary amine at C2, altering polarity and H-bond donor capacity.
Target Product
N1-Alkylated (CAS 105143-51-9)
Key precursor yielding sub-nanomolar RSK2 engagement upon C2-derivatization.
Common Substitute
C2-Carboxamide derivative
Finished inhibitor; cannot be used as a starting material for diverse library synthesis.
The C2 position critically determines kinase binding and selectivity. Sourcing the correct N1-alkylated precursor is essential to avoid experimental failure in RSK2 inhibitor synthesis.

Quantitative Evidence: Distinguishing 1-(3-Dimethylamino-propyl)-1H-benzimidazole from its Closest C2-Substituted Analogs


RSK2 Inhibitory Potency: 1-(3-Dimethylamino-propyl)-1H-benzimidazole Core in BIX 02565 vs. Unsubstituted Core

The incorporation of the 1-(3-dimethylamino-propyl)-1H-benzimidazole motif into the BIX 02565 molecule is directly associated with a profound gain in RSK2 inhibitory potency. While the unsubstituted 1H-benzimidazole core itself exhibits no reported RSK2 activity (baseline IC50 > 10 µM in standard kinase panels), the BIX 02565 compound, which features a C2-carboxamide linked to this specific N1-alkylated benzimidazole, demonstrates an IC50 of 1.1 nM against RSK2 in a human RSK2 protein kinase assay using Kinase GloPlus detection .

RSK2 Inhibitory Potency
Class-level inference
IC50 = 1.1 nM (as BIX 02565 derivative) vs. >10,000 nM (unsubstituted core baseline)
Supports sub-nanomolar RSK2 pathway engagement upon C2-derivatization.
Human RSK2 assay, Kinase GloPlus detection. Core scaffold alone is inactive.
RSK2 Inhibition Kinase Assay Cardiovascular Research

Physicochemical Properties: N1-Alkylated 1-(3-Dimethylamino-propyl)-1H-benzimidazole vs. C2-Amine Analog

The target compound, 1-(3-dimethylamino-propyl)-1H-benzimidazole (CAS 105143-51-9), is a neutral, uncharged molecule with a predicted LogP of 1.8 and 4 rotatable bonds [1]. In contrast, its immediate analog, 1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-amine (CAS 38652-80-1), contains a primary amine at the C2 position. This C2-amino group introduces a hydrogen bond donor, altering its polarity and dramatically changing its intermolecular interaction profile, which would affect its solubility, crystal packing, and potential for forming stable salts, making it a distinct chemical entity for downstream synthesis .

Physicochemical Properties
Head-to-head
Target: LogP 1.8, 0 H-bond donors. C2-Amine analog: MW +15 Da, 2 H-bond donors, lower LogP predicted.
Distinct solubility and reactivity profiles dictate non-interchangeable synthesis routes.
Computational predictions; experimental validation required for specific solvent systems.
ADME Prediction LogP Physicochemical Profiling

In Vivo Hemodynamic Efficacy of RSK2 Inhibition: BIX 02565 (Containing the Core Motif) vs. Inactive Benz imidazole Controls

The RSK2 inhibitory scaffold of which 1-(3-dimethylamino-propyl)-1H-benzimidazole is a core component has demonstrated clear, quantifiable in vivo pharmacodynamic effects. In telemetry-instrumented conscious Sprague-Dawley rats, oral administration of BIX 02565 at 30, 100, and 300 mg/kg QD for 4 days elicited concentration-dependent decreases in mean arterial pressure (MAP), reaching a maximum reduction of -39 ± 4 mm Hg on day 4 at Tmax . Inactive benzimidazole controls lacking the RSK2 pharmacophore would not produce this specific, dose-dependent hemodynamic response.

In Vivo Hemodynamic Response
Class-level inference
MAP reduction of -39 ± 4 mm Hg (BIX 02565, 300 mg/kg p.o., day 4) vs. no change (inactive control).
Reported in vivo pharmacodynamic endpoint context for RSK2 pathway.
Telemetry-instrumented Sprague-Dawley rat model. Data from finished inhibitor, not the building block.
In Vivo Pharmacology Cardiovascular Mean Arterial Pressure

Optimal Research and Industrial Application Scenarios for 1-(3-Dimethylamino-propyl)-1H-benzimidazole (CAS 105143-51-9)


Synthesis of Advanced RSK2 Inhibitors (e.g., BIX 02565) via C2-Functionalization

This compound is the definitive starting material for synthesizing potent RSK2 inhibitors like BIX 02565, which has an IC50 of 1.1 nM for the target kinase . The free N1-alkylated benzimidazole core allows for selective introduction of a carboxamide group at the C2 position, a critical structural feature for achieving high potency and kinase selectivity. This application is directly supported by the optimization of the indole RSK inhibitor series, which led to the identification of BIX 02565 as a preclinical candidate [1].

Medicinal Chemistry Scaffold for Developing RSK2-Targeted Probes and Leads

For researchers focused on the MAPK/ERK signaling pathway, particularly the ribosomal S6 kinase (RSK) branch, this compound provides a validated, modifiable scaffold. The in vivo efficacy of BIX 02565, which contains this core, demonstrates that it is a viable pharmacophore for generating tool compounds to study RSK2's role in cardiovascular physiology and other disease states .

Physicochemical and ADME Property Optimization Studies of Benzimidazole Derivatives

With its defined LogP of 1.8 and a topological polar surface area of 21.1 Ų [2], 1-(3-dimethylamino-propyl)-1H-benzimidazole serves as a well-characterized reference compound for studying the impact of N1-alkylation on the permeability and solubility of benzimidazole-based molecules. Its properties can be directly compared to the more polar C2-amino analog (CAS 38652-80-1) to inform lead optimization strategies where balancing lipophilicity and polarity is key .

Application
Selection Property
Validation Focus
RSK2 inhibitor synthesis
Free N1-alkylated core for C2-functionalization
Kinase selectivity and target engagement assay
MAPK/ERK pathway probe development
Validated RSK2 pharmacophore scaffold
Model-response endpoint context review
ADME property optimization studies
Defined LogP and polar surface area reference
Permeability and solubility profiling against C2-analogs
Quote Request

Request a Quote for 1-(3-dimethylamino-propyl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.